molecular formula C11H18O2Si B102592 Trimethyl(2-phenoxyethoxy)silane CAS No. 16654-47-0

Trimethyl(2-phenoxyethoxy)silane

Cat. No. B102592
CAS RN: 16654-47-0
M. Wt: 210.34 g/mol
InChI Key: YSPNCPGGCOBEKE-UHFFFAOYSA-N
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Description

Trimethyl(2-phenoxyethoxy)silane, also known as TMPEO or TMSPE, is a chemical compound with the formula C12H18O3Si. It is a clear, colorless liquid that is used in various scientific research applications. TMPEO is a silane coupling agent that is commonly used to improve the adhesion between organic materials and inorganic surfaces.

Mechanism Of Action

Trimethyl(2-phenoxyethoxy)silane functions as a coupling agent by forming covalent bonds with both the organic material and the inorganic surface. The silane group of Trimethyl(2-phenoxyethoxy)silane reacts with the inorganic surface, while the phenoxyethoxy group reacts with the organic material. This creates a strong bond between the two materials, improving the adhesion and overall performance of the composite material.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane. However, studies have shown that Trimethyl(2-phenoxyethoxy)silane is not toxic when used in accordance with standard laboratory practices. It is important to note that Trimethyl(2-phenoxyethoxy)silane should not be ingested or inhaled and should be handled with care.

Advantages And Limitations For Lab Experiments

One of the main advantages of Trimethyl(2-phenoxyethoxy)silane is its ability to improve the adhesion between organic materials and inorganic surfaces. This makes it a valuable tool in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane is also relatively easy to synthesize and is commercially available.
One limitation of Trimethyl(2-phenoxyethoxy)silane is its hydrophobic nature, which can make it difficult to incorporate into aqueous systems. Additionally, Trimethyl(2-phenoxyethoxy)silane can be sensitive to moisture and should be stored in a dry environment.

Future Directions

There are several future directions for Trimethyl(2-phenoxyethoxy)silane research. One area of interest is the development of new composite materials and coatings using Trimethyl(2-phenoxyethoxy)silane as a coupling agent. Another area of interest is the use of Trimethyl(2-phenoxyethoxy)silane in the preparation of silica-based materials for use in chromatography and other separation techniques. Additionally, further research is needed to fully understand the biochemical and physiological effects of Trimethyl(2-phenoxyethoxy)silane.

Synthesis Methods

Trimethyl(2-phenoxyethoxy)silane can be synthesized by reacting 2-phenoxyethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction yields Trimethyl(2-phenoxyethoxy)silane and hydrogen chloride gas. The reaction is typically carried out under an inert atmosphere such as nitrogen or argon.

Scientific Research Applications

Trimethyl(2-phenoxyethoxy)silane is widely used in scientific research as a coupling agent to improve the adhesion between organic materials and inorganic surfaces. It is commonly used in the preparation of composite materials, coatings, and adhesives. Trimethyl(2-phenoxyethoxy)silane has also been used in the preparation of silica-based materials for use in chromatography and other separation techniques.

properties

CAS RN

16654-47-0

Product Name

Trimethyl(2-phenoxyethoxy)silane

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

trimethyl(2-phenoxyethoxy)silane

InChI

InChI=1S/C11H18O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

YSPNCPGGCOBEKE-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCOC1=CC=CC=C1

synonyms

(2-Phenoxyethoxy)trimethylsilane

Origin of Product

United States

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